Cas no 2757927-39-0 (Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic amine derivative with a constrained molecular architecture, offering unique steric and electronic properties for synthetic applications. Its rigid bicyclic framework enhances selectivity in reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The ethyl ester group provides versatility for further functionalization, while the 4-ethyl substitution influences lipophilicity and reactivity. This compound is particularly useful as a building block in medicinal chemistry, where its structural features can contribute to improved binding affinity and metabolic stability in target molecules. Its synthesis and applications are of interest in fine chemical and process research.
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate structure
2757927-39-0 structure
Product name:Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No:2757927-39-0
MF:C10H17NO2
Molecular Weight:183.24748301506
CID:6270370
PubChem ID:165992335

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2757927-39-0
    • EN300-37101821
    • ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • インチ: 1S/C10H17NO2/c1-3-9-5-10(6-9,11-7-9)8(12)13-4-2/h11H,3-7H2,1-2H3
    • InChIKey: UXYLBYSBZRHECN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C12CC(CC)(CN1)C2)=O

計算された属性

  • 精确分子量: 183.125928785g/mol
  • 同位素质量: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 1.2

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37101821-2.5g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
2.5g
$4648.0 2023-07-06
Enamine
EN300-37101821-0.05g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
0.05g
$1991.0 2023-07-06
Enamine
EN300-37101821-0.25g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
0.25g
$2180.0 2023-07-06
Enamine
EN300-37101821-5.0g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
5.0g
$6876.0 2023-07-06
Enamine
EN300-37101821-0.1g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
0.1g
$2086.0 2023-07-06
Enamine
EN300-37101821-0.5g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
0.5g
$2275.0 2023-07-06
Enamine
EN300-37101821-10.0g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
10.0g
$10196.0 2023-07-06
Enamine
EN300-37101821-1.0g
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2757927-39-0
1.0g
$2371.0 2023-07-06

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 関連文献

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylateに関する追加情報

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0): A Comprehensive Overview

Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its complex bicyclic structure and azabenzene moiety, presents unique properties that make it a promising candidate for various applications in medicinal chemistry and drug development.

The molecular structure of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate consists of a seven-membered azabicyclo[2.1.1]hexane core, which is functionalized with an ethyl carboxylate group at the 1-position and an ethyl group at the 4-position. This arrangement imparts a high degree of steric hindrance and electronic diversity, making it an intriguing scaffold for designing novel bioactive molecules.

In recent years, there has been a growing interest in the development of bicyclic compounds due to their favorable pharmacokinetic properties and enhanced binding affinity to biological targets. The azabicyclo[2.1.1]hexane scaffold, in particular, has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding.

One of the most compelling aspects of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is its versatility in chemical modification. The presence of both the carboxylate and ethyl groups provides multiple sites for further functionalization, allowing researchers to tailor the compound's properties to specific needs. This flexibility has been exploited in several synthetic strategies aimed at generating derivatives with improved pharmacological profiles.

Recent studies have highlighted the potential of this compound as a lead molecule in the discovery of new therapeutic agents. For instance, researchers have explored its interactions with various enzymes and receptors, demonstrating its ability to modulate biological processes such as pain perception and inflammation. These findings suggest that Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate could serve as a valuable starting point for developing novel drugs targeting these pathways.

The synthesis of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the azabicyclo[2.1.1]hexane core with high precision.

In addition to its pharmaceutical applications, Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has shown promise in other areas of research, including materials science and agrochemistry. Its unique structural features make it a suitable candidate for developing novel materials with enhanced stability and functionality.

The future prospects of this compound are further illuminated by ongoing research efforts aimed at expanding its chemical space and exploring new applications. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved therapeutic efficacy and reduced side effects.

In conclusion, Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0) represents a significant advancement in the field of organic chemistry and medicinal research. Its complex structure, versatile functionalization potential, and promising biological activity position it as a valuable asset for future drug discovery efforts.

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